molecular formula C12H14N2OS2 B2884464 (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 649712-35-6

(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2884464
CAS No.: 649712-35-6
M. Wt: 266.38
InChI Key: ZLLQJGVVAIGYGG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide is an organic molecule characterized by the presence of a pyrrolidine ring, a thiophene ring, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, thiophene-2-carboxaldehyde, and appropriate acylating agents.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are often catalyzed by acids or bases depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the synthesis of (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enamide double bond, converting it to a single bond and potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thioamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, which are of interest in medicinal chemistry.

Industry

In materials science, the compound could be explored for its electronic properties, particularly due to the presence of the thiophene ring, which is known for its conductive properties. This makes it a potential candidate for use in organic electronics or as a component in conductive polymers.

Mechanism of Action

The exact mechanism of action of (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The thioamide group could form strong interactions with metal ions or active sites in proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-phenylprop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings

Properties

IUPAC Name

(E)-N-(pyrrolidine-1-carbothioyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c15-11(6-5-10-4-3-9-17-10)13-12(16)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLQJGVVAIGYGG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.